3-(2-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(2-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, a thiazole ring, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the thiazole ring through the reaction of a suitable thioamide with α-haloketones. This is followed by the formation of the oxadiazole ring via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **3-(2-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-triazole
- **3-(2-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-thiadiazole
Uniqueness
Compared to similar compounds, 3-(2-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-24-13-6-4-5-12(9-13)16-11-26-18(21-16)10-17-22-19(23-25-17)14-7-2-3-8-15(14)20/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCHTKJCSFAOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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